2-Chloro-1,4-dihydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58322-43-3 |
|---|---|
Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-1,4-dihydroquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,6,11H,5H2 |
InChI Key |
LLKLHEFLPDOFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1,4 Dihydroquinoline and Its Key Intermediates
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 2-Chloro-1,4-dihydroquinoline ring system in a limited number of steps, often by forming the chloro-substituted heterocyclic ring as a primary objective.
Chlorination Reactions of Dihydroquinoline Cores
The direct chlorination of a pre-formed dihydroquinoline core, particularly a 1,4-dihydroquinolin-2-one, represents a plausible route to this compound. This transformation typically involves the use of potent chlorinating agents that can convert the lactam (amide) functionality into a chloro-substituted imine.
Commonly employed chlorinating agents for such transformations include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is also a powerful tool for both formylation and chlorination. wikipedia.orgorganic-chemistry.org
The Vilsmeier-Haack reaction of N-arylacetamides provides a direct route to 2-chloro-3-formylquinolines. researchgate.netrroij.com This reaction proceeds through a cyclization and chlorination mechanism. researchgate.net While this method primarily yields the fully aromatized quinoline (B57606), it underscores the capability of the Vilsmeier reagent to effect in situ chlorination during ring formation. A related Vilsmeier cyclization of 2'-aminochalcones has been shown to produce 2-aryl-4-chloro-N-formyl-1,2-dihydroquinolines, demonstrating the direct synthesis of a chlorinated dihydroquinoline core. pdf4pro.com
| Reagent | Typical Substrate | Product | Key Features |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Carboxylic Acids, Amides | Acid Chlorides, Chloro-substituted Heterocycles | Often used for converting carboxylic acids to acid chlorides. |
| Phosphorus Pentachloride (PCl₅) | Amides, Ketones | Chloro-substituted Heterocycles | A strong chlorinating agent. |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | N-Arylacetamides, 2'-Aminochalcones | 2-Chloro-3-formylquinolines, 2-Aryl-4-chloro-N-formyl-1,2-dihydroquinolines | Effects both cyclization and chlorination. researchgate.netpdf4pro.com |
Cyclocondensation Routes to Dihydroquinoline Derivatives
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including dihydroquinolines. These reactions typically involve the condensation of two or more acyclic precursors to form the heterocyclic ring in a single step. For the synthesis of the 1,4-dihydroquinoline (B1252258) core, a common approach is the reaction of an aniline (B41778) derivative with a β-dicarbonyl compound or a related species.
While the direct synthesis of this compound via a one-pot cyclocondensation is not extensively documented, the synthesis of the parent 1,4-dihydroquinoline ring system through these methods is well-established. nih.gov Subsequent chlorination, as described in the previous section, could then be employed.
Transition-Metal-Free Synthetic Strategies for 1,4-Dihydroquinoline Derivatives
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods, including transition-metal-free reactions. Several such strategies have been successfully applied to the synthesis of 1,4-dihydroquinoline derivatives.
One notable approach involves the intermolecular cascade cyclization of simple enaminones with aldehydes in a one-pot protocol. rsc.orgnih.govresearchgate.net This method affords a variety of 1,4-dihydroquinoline derivatives in moderate to good yields and avoids the use of toxic and expensive transition metal catalysts. rsc.orgnih.govresearchgate.net Other metal-free approaches include radical-promoted cyclizations and cycloaddition reactions. mdpi.com The development of these methods provides a greener alternative for the construction of the dihydroquinoline scaffold. mdpi.comnih.gov
Precursor-Based Synthetic Routes
Precursor-based routes involve the synthesis of a quinoline or a related heterocyclic system that is then chemically modified to yield the target this compound.
Synthesis from Aniline Precursors and Ketones
The reaction of anilines with carbonyl compounds is a classical and versatile method for the synthesis of quinolines, with the Skraup and Doebner-von Miller reactions being the most prominent examples. wikipedia.orgiipseries.org These reactions typically involve the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde or ketone, which can be formed in situ from glycerol (B35011) (Skraup) or by an aldol (B89426) condensation (Doebner-von Miller). wikipedia.org
The reaction mechanism is believed to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate. nih.gov In the traditional Skraup and Doebner-von Miller syntheses, an oxidizing agent is used to aromatize this intermediate to the corresponding quinoline. acs.org However, by omitting the oxidizing agent, it is possible to isolate the dihydroquinoline product. While these methods are powerful for creating the core quinoline structure, the introduction of a chloro substituent at the 2-position would require either a starting material with the chlorine already in place or a subsequent chlorination step. A direct convergent two-component synthesis of quinolines from α,β-unsaturated ketones and o-aminophenylboronic acid derivatives has been reported as a regiocomplementary approach to the traditional Skraup-Doebner-Von Miller synthesis. acs.org
| Reaction | Key Reactants | Typical Product | Notes |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | Glycerol dehydrates to acrolein in situ. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst | Substituted Quinolines | The α,β-unsaturated carbonyl can be formed in situ. wikipedia.org |
Derivation from Quinoline Carbaldehydes
A highly effective strategy for the synthesis of this compound involves the use of 2-chloroquinoline-3-carbaldehydes as key intermediates. These precursors are readily synthesized via the Vilsmeier-Haack reaction of N-phenylacetamide. nih.gov The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) possesses both the required chloro-substituent at the 2-position and a reactive aldehyde group that can be further manipulated.
The critical step in this route is the selective reduction of the quinoline ring to a 1,4-dihydroquinoline without affecting the chloro substituent or the carbaldehyde group (if further functionalization of the aldehyde is desired prior to reduction). Catalytic hydrogenation is a powerful tool for the reduction of quinolines. rsc.org Depending on the catalyst and reaction conditions, selective reduction to either 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines can be achieved. nih.govnih.gov Recent advances have demonstrated the iridium-catalyzed asymmetric partial hydrogenation of quinolines to yield chiral 1,4-dihydroquinolines. x-mol.net While these methods have not been specifically reported for 2-chloroquinoline-3-carbaldehydes, they establish the principle of selective reduction of the quinoline core. Further research into the application of these selective reduction techniques on 2-chloroquinoline (B121035) derivatives could provide a viable pathway to this compound. rsc.orgresearchgate.netmdpi.com
Vilsmeier-Haack Formylation in Precursor Synthesis
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of activated aromatic and heteroaromatic compounds, serving as a crucial step in the synthesis of precursors for this compound. ijsr.net This reaction typically utilizes a Vilsmeier reagent, which is a chloromethyleniminium salt generated in situ from the interaction of a substituted amide, like N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). chemistrysteps.com The resulting electrophilic iminium salt reacts with electron-rich substrates, such as substituted acetanilides, to introduce a formyl (-CHO) group. chemistrysteps.comchemijournal.com
In the context of quinoline synthesis, the Vilsmeier-Haack reaction is employed for the cyclization and formylation of substituted acetanilides to produce 2-chloro-3-formylquinolines. chemijournal.com This process involves an electrophilic substitution on the aromatic ring, followed by cyclization and subsequent hydrolysis to yield the aldehyde. ijsr.net The reaction conditions are generally mild and the reagents are economical, making it a widely adopted method. ijsr.net For instance, reacting substituted acetanilides with the Vilsmeier reagent (POCl₃ in DMF) at elevated temperatures (80-90°C) for several hours results in the formation of the corresponding 2-chloro-3-formylquinoline derivatives in good yields (60-80%). chemijournal.com
The general procedure involves the slow addition of phosphorus oxychloride to cooled DMF, followed by the addition of the acetanilide (B955) substrate. The mixture is then heated to facilitate the reaction. chemijournal.com Upon completion, the reaction mixture is poured into ice water, and the product is isolated by filtration. ijsr.net This method provides a direct route to 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further transformations. ijsr.netresearchgate.net
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Acetanilide | POCl₃, DMF | 0-5°C then 80-90°C, 4-10h | Substituted 2-Chloro-3-formylquinoline | 60-80% | chemijournal.com |
| 4-Substituted-1-phenylethanone oxime | POCl₃, DMF | 60°C, 16h | 6-Substituted-2-chloroquinoline-3-carbaldehyde | Not specified | ijsr.net |
| 4-Hydroxyquinaldines | POCl₃, DMF | 100°C | 4-Chloro-3-formyl-2(vinyl-1-ol)quinoline | Good |
Microwave-Assisted Transformations of Chloroquinoline Carbaldehydes to Dihydroquinolones
Microwave-assisted organic synthesis has emerged as a green and efficient technique for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, enhanced yields, and improved atom economy. benthamdirect.combohrium.com This technology has been successfully applied to the synthesis of quinoline derivatives, including the transformation of chloroquinoline carbaldehydes into various heterocyclic systems. benthamdirect.comasianpubs.orgrsc.org
The application of microwave irradiation can facilitate the conversion of precursors like 2-chloroquinoline-3-carbaldehydes into more complex structures. For example, the reduction of 2-chloro,6,7,8-substituted quinoline-3-carbaldehydes, followed by further reactions such as bromination and condensation, can be efficiently carried out under microwave conditions. rsc.orgnih.gov In one study, the condensation of 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines with 1,2-phenylenediamine in a microwave reactor at 80°C afforded quinoline-fused 1,4-benzodiazepines in excellent yields (92–97%) within a very short reaction time of 5 minutes. rsc.orgnih.gov This represents a significant improvement over conventional heating methods, which resulted in lower yields (62–65%) and required longer reaction times. rsc.orgnih.gov
While the direct microwave-assisted transformation of chloroquinoline carbaldehydes specifically to 1,4-dihydroquinolones is a specific application, the principles demonstrated in related transformations are applicable. Microwave heating promotes rapid and uniform heating of the reaction mixture, which can be particularly beneficial for cyclization and condensation reactions leading to the formation of the dihydroquinolone ring system. A one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been reported, achieving the final product in just 50 seconds of irradiation at 600 W. asianpubs.org This highlights the potential of microwave technology to drastically shorten synthesis times for halogenated quinoline intermediates.
| Reactants | Method | Conditions | Product | Yield | Time | Reference |
|---|---|---|---|---|---|---|
| 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines and 1,2-phenylenediamine | Microwave | 80°C, 150 W | Quinoline-fused 1,4-benzodiazepines | 92–97% | 5 min | rsc.orgnih.gov |
| 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines and 1,2-phenylenediamine | Conventional | Not specified | Quinoline-fused 1,4-benzodiazepines | 62–65% | Not specified | rsc.orgnih.gov |
| Aniline, Malonic acid, POCl₃ | Microwave | 600 W | 2,4-Dichloroquinoline | 61% (initial) | 50 s | asianpubs.org |
Alkylation Reactions (e.g., Phase Transfer Catalysis in Dihydroquinolone Synthesis)
Alkylation reactions are fundamental for introducing alkyl groups onto the quinoline scaffold, particularly at the nitrogen atom, to produce N-substituted dihydroquinolones. Phase Transfer Catalysis (PTC) is a highly effective technique for conducting such alkylations, especially for substrates like 4-chloro-quinolin-2(1H)-ones, which are tautomers of 2-hydroxy-4-chloroquinolines. PTC facilitates the reaction between a water-soluble nucleophile (the deprotonated quinolinone) and an organic-soluble electrophile (the alkylating agent) by transporting the nucleophile into the organic phase. crdeepjournal.org
This method offers several advantages, including milder reaction conditions, increased yields, reduced cycle times, and the elimination of hazardous solvents. crdeepjournal.orggoogle.com In a typical PTC setup for the N-alkylation of a quinolinone, a quaternary ammonium (B1175870) salt such as Tetrabutylammonium Bromide (TBAB) is used as the catalyst. The reaction is carried out in a two-phase system, often consisting of an organic solvent and an aqueous base (like potassium carbonate), which deprotonates the quinolinone. The resulting anion forms an ion pair with the quaternary ammonium cation, which is soluble in the organic phase and can then react with the halo-methylene alkylating agent.
This technique has been successfully employed for the selective and efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with various active halo-methylene compounds, yielding the corresponding 1-alkyl derivatives in fair yields (50–76%). The selectivity for N-alkylation over O-alkylation is a key advantage of this method under these conditions.
| Substrate | Alkylating Agent | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6-methylquinolin-2(1H)-one | Active halo-methylene compounds | Tetrabutylammonium bromide (TBAB) / K₂CO₃ | 1-Alkyl-4-chloro-6-methylquinolin-2(1H)-ones | 50–76% |
Formation of Halogenated Dihydroquinoline and Related Quinoline Derivatives
The synthesis of halogenated dihydroquinolines often begins with the preparation of the corresponding halogenated quinoline precursors. A common strategy involves the conversion of hydroxyquinolines into chloroquinolines, which can then be subjected to reduction or further functionalization.
A widely used method for introducing chlorine atoms into the quinoline ring is the treatment of hydroxyquinolines with phosphorus oxychloride (POCl₃). researchgate.net For example, 2,4-dihydroxyquinoline can be converted into its corresponding 2,4-dichloro derivative by reacting it with POCl₃. researchgate.net This reaction is a standard procedure for replacing hydroxyl groups on heterocyclic rings with chlorine atoms.
Once the halogenated quinoline is obtained, it can serve as a versatile intermediate. For instance, 2,4-dichloroquinolines can undergo regioselective reactions with other molecules. The synthesis of 1,4-dihydroquinoline derivatives can be achieved through various cyclization reactions. rsc.org For example, a transition-metal-free process has been developed for the synthesis of 1,4-dihydroquinoline derivatives starting from enaminones and aldehydes via an intermolecular cascade cyclization. rsc.org While this example does not start from a pre-halogenated quinoline, the modification of such established cyclization methods could allow for the incorporation of halogenated starting materials to produce the desired halogenated dihydroquinolines. The reduction of a halogenated quinoline to a halogenated dihydroquinoline is another potential route, although specific methods for this compound were not detailed in the provided search context. The formation of 2,6-dichloro-1,4-benzoquinone (B104592) from the chlorination of various aromatic compounds, including aniline derivatives, has also been studied, indicating that chlorination can occur on precursor rings before or during quinoline formation. nih.gov
Considerations for Industrial-Scale Production Methodologies
Scaling up the synthesis of this compound and its derivatives from a laboratory recipe to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. Batch production is often preferred for specialty chemicals like quinoline derivatives, as market demand may not justify a continuous process, and this approach offers flexibility to produce different derivatives as needed.
Key considerations for industrial-scale production include:
Process Optimization: Laboratory procedures must be adapted for large-scale equipment. This involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. The choice of solvents and reagents should favor those that are inexpensive, readily available, and environmentally benign.
Equipment Selection: The size and type of reactors, separation units (e.g., filters, centrifuges), and purification equipment (e.g., crystallizers, distillation columns) must be carefully selected based on the batch size and the physical and chemical properties of the reactants and products.
Scalability of Technologies: Modern synthesis techniques should be evaluated for their industrial applicability. For instance, microwave-assisted synthesis, which offers rapid heating and shorter reaction times, has been noted for its potential to be carried out on an industrial scale. asianpubs.org This can lead to increased throughput and energy savings.
Safety and Hazard Analysis: A thorough risk assessment is crucial. The Vilsmeier-Haack reaction, for example, can be thermally unstable and may lead to rapid increases in temperature and pressure. heteroletters.org Understanding the thermal hazards of each step is essential for designing appropriate safety measures, such as cooling systems and pressure relief devices.
Downstream Processing: The isolation and purification of the final product are critical for achieving the desired purity. This includes selecting appropriate methods for filtration, washing, drying, and recrystallization. Minimizing product loss during these steps is a key aspect of process optimization.
A design project for a batch plant to produce quinoline derivatives highlighted the process of scaling up production from 29 grams in the lab to a 70 kg batch size, with a total campaign target of 2000 kg, demonstrating the practical steps involved in industrial implementation.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1,4 Dihydroquinoline
Nucleophilic Substitution Reactions
The reactivity of the chloro group in 2-Chloro-1,4-dihydroquinoline is dictated by its position on a carbon-carbon double bond (a vinylic position) adjacent to a nitrogen atom within a non-aromatic ring.
Direct nucleophilic substitution of the vinylic chloride in this compound via traditional SN1 or SN2 mechanisms is generally considered unfavorable. Vinylic halides are known to be unreactive under these conditions due to the high energy of the vinylic carbocation intermediate (for SN1) and the increased strength of the C-Cl bond from the sp² hybridized carbon.
However, modern catalytic methods have enabled such transformations. The palladium-catalyzed cross-coupling of vinylic chlorides with amines, a variant of the Buchwald-Hartwig reaction, provides a pathway to synthesize enamines or imines. rsc.org It is plausible that this compound could react with various amines, thiols, or alkoxides under palladium catalysis to yield the corresponding 2-substituted-1,4-dihydroquinolines. The general reactivity of enamines suggests they are nucleophilic at the β-carbon, making them suitable for reactions with electrophiles, a distinct process from the substitution at the chloro-substituted carbon. masterorganicchemistry.comlibretexts.orgwikipedia.org
It is important to contrast this with the reactivity of the aromatic analog, 2-chloroquinoline (B121035). In the aromatic system, the chloro group is readily displaced by a wide range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the quinoline (B57606) ring system. nih.gov
Redox Chemistry of Dihydroquinoline Systems
The non-aromatic dihydroquinoline ring is susceptible to both oxidation to achieve aromaticity and reduction to form a saturated ring system.
The oxidation of dihydroquinolines to their corresponding aromatic quinoline derivatives is a common and energetically favorable transformation. It is highly expected that this compound would readily undergo oxidation to form the stable, aromatic 2-chloroquinoline. This type of dehydrogenation can be accomplished with a variety of oxidizing agents. For instance, dihydroquinoline derivatives formed in situ have been oxidized to quinolines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
Another potential oxidation pathway involves the nitrogen atom. Secondary amines can be oxidized to form various products, including N-oxides. uomustansiriyah.edu.iqlibretexts.org While less common for an enamine system where aromatization is a competing pathway, oxidation at the nitrogen of this compound could theoretically occur under specific conditions.
The reduction of the enamine moiety within the this compound ring is a chemically feasible pathway. Catalytic hydrogenation is a standard method for the reduction of enamines and C=C double bonds. organic-chemistry.org This process would likely reduce the 2,3-double bond to yield 2-chloro-1,2,3,4-tetrahydroquinoline.
Alternatively, reductive dehalogenation could occur, where the chlorine atom is replaced by a hydrogen. This would result in the formation of 1,4-dihydroquinoline (B1252258). Another possibility is the reductive amination of the imine tautomer, which could lead to amine derivatives under specific reducing conditions. rsc.orglibretexts.org
Cyclization and Condensation Reactions Involving Dihydroquinoline Moieties
The dihydroquinoline scaffold can participate in various cyclization and condensation reactions, leveraging the reactivity of the enamine and the attached benzene (B151609) ring.
There is a lack of specific examples in the surveyed literature of intramolecular cyclization reactions starting directly from this compound. In principle, if a suitable functional group were present elsewhere on the molecule (e.g., on the N1-substituent or the benzo portion of the ring), the enamine double bond could act as a nucleophile in an intramolecular cyclization. However, without documented research, any detailed discussion of such pathways remains speculative.
Condensations with Nitrogen-Containing Reagents (e.g., Amines, Hydrazines)
This compound and its derivatives are important precursors for constructing fused quinoline heterocyclic systems. These compounds readily undergo condensation reactions with various nitrogen-containing reagents, such as amines and hydrazines, leading to the formation of diverse heterocyclic structures.
One significant application is the synthesis of pyrazolo[3,4-b]quinolines. For instance, 2-chloro-3-formylquinolines can be condensed with reagents like p-methylphenylhydrazine hydrochloride in the presence of a base such as triethylamine (B128534) to yield p-methylphenylpyrazolo[3,4-b]quinolines. ijartet.com This reaction typically involves refluxing in a solvent like absolute ethanol. The resulting pyrazolo[3,4-b]quinolines are a class of aromatic heterocyclic compounds with noted applications as intermediates for biologically active substances. ijartet.com
Similarly, the reaction of 2-chloro-3-acetylquinolines with hydrazine (B178648) leads to the formation of 3,4-disubstituted-1H-pyrazolo[3,4-b]quinolines. nih.gov The free nitrogen position (N1) in these products allows for further modifications to explore their biological properties. nih.gov
The reaction of 2-chloroquinolines with phenylhydrazine (B124118) can produce Schiff bases, which can then undergo intramolecular cyclization. For example, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine yields a Schiff base that, upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), cyclizes to form 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov Another variation involves the reaction of 2-chloro-3-((2-phenylhydrazono)methyl)quinolines with thioglycolic acid in the presence of zinc chloride to afford substituted 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. nih.gov
The reactivity of the chloro-substituent in chloroquinolines towards nucleophilic substitution with amines has been studied. 2-Chloroquinoline generally exhibits a higher reactivity towards certain nucleophiles compared to its 4-chloro counterpart, a phenomenon sometimes referred to as the α-aza effect. researchgate.net
Interactive Data Table: Condensation Reactions of 2-Chloroquinoline Derivatives with Nitrogen-Containing Reagents
| 2-Chloroquinoline Derivative | Reagent | Product | Reference |
| 2-Chloro-3-formylquinoline | p-Methylphenylhydrazine hydrochloride | p-Methylphenylpyrazolo[3,4-b]quinoline | ijartet.com |
| 2-Chloro-3-acetylquinoline | Hydrazine | 3,4-Disubstituted-1H-pyrazolo[3,4-b]quinoline | nih.gov |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |
| 2-Chloro-3-((2-phenylhydrazono)methyl)quinoline | Thioglycolic acid | 2-(2-Chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one | nih.gov |
Multicomponent Reactions (MCRs) Incorporating Dihydroquinoline Building Blocks
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Dihydroquinoline scaffolds, including this compound derivatives, can be valuable building blocks in such reactions.
While direct examples of this compound in MCRs are not extensively detailed in the provided context, the broader class of dihydroquinolines and quinolines participate in various MCRs. For instance, the Biginelli reaction, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. wikipedia.orgslideshare.net The principles of this reaction, which involve iminium intermediates and subsequent cyclization, are relevant to understanding how dihydroquinoline precursors might behave in similar multicomponent systems.
More specifically, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) are utilized in MCRs. For example, 1,2,4-triazolylamino-quinolines, derived from 2-chloroquinoline precursors, react with malononitrile (B47326) or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one in the presence of a catalyst like L-proline to yield complex fused heterocyclic systems. nih.gov These reactions can be promoted by heating, microwave irradiation, or ultrasonic irradiation. nih.gov
The synthesis of 1,2-dihydroquinolines can be achieved through a highly efficient and regioselective MCR between an aniline (B41778) and two ketones, catalyzed by magnesium bromide under solvent-free conditions. researchgate.netresearchgate.net This demonstrates the utility of MCRs in accessing dihydroquinoline cores. Although this example does not start with a pre-formed dihydroquinoline, it highlights the synthetic accessibility of this scaffold through MCRs.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways (e.g., Biginelli Condensation, Intramolecular Rearrangements)
The mechanism of the Biginelli reaction, a well-studied multicomponent reaction, provides insight into the potential pathways involving dihydroquinoline-like intermediates. The currently accepted mechanism, proposed by Kappe, suggests the formation of an N-acyliminium ion from the aldehyde and urea. illinois.edu This iminium intermediate is then attacked by the enol of the β-ketoester, leading to an open-chain adduct that subsequently cyclizes and dehydrates to form the dihydropyrimidine (B8664642) product. illinois.eduorganic-chemistry.org This pathway, involving electrophilic iminium intermediates, is a plausible model for understanding the reactivity of dihydroquinolines in similar acid-catalyzed condensation reactions.
Intramolecular rearrangements are also a key aspect of dihydroquinoline chemistry. For example, the synthesis of 1,2-dihydroquinazolines can proceed through the rearrangement of indazolium salts. researchgate.net Mechanistic studies using isotope labeling have shown that this transformation involves the cleavage of an N-N bond and ring-opening, followed by an intramolecular N-nucleophilic addition to form the final product. researchgate.net While not directly involving this compound, this illustrates the types of rearrangement pathways that can occur in related heterocyclic systems.
In the context of 2-chloroquinoline derivatives, intramolecular cyclization is a common step following an initial condensation. For example, the formation of 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline from 2-chloro-6-methoxyquinoline-3-carbaldehyde and phenylhydrazine proceeds through an intermediate Schiff base which then undergoes intramolecular cyclization with the elimination of HCl. nih.gov
Role of Catalysis in Reaction Efficiency and Selectivity
Catalysis plays a crucial role in directing the outcomes of reactions involving dihydroquinoline derivatives, enhancing both efficiency and selectivity.
In the context of condensations and MCRs, both acid and base catalysis are frequently employed. The Biginelli reaction, for example, is traditionally acid-catalyzed, utilizing Brønsted or Lewis acids. wikipedia.orgjsynthchem.com The acid catalyst facilitates the formation of the key electrophilic iminium intermediate. slideshare.netorganic-chemistry.org Similarly, in the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines and hydrazines, a base like triethylamine is used to facilitate the condensation and subsequent cyclization. ijartet.com
Lewis acids such as indium chloride (InCl₃), tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and titanium(IV) chloride (TiCl₄) have been shown to be effective catalysts in the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-hydroxy-3-acetylquinolines, with InCl₃ often providing the best yields. nih.gov In some MCRs involving quinoline derivatives, L-proline has been identified as an efficient catalyst, leading to high yields and shorter reaction times. nih.gov
Transition metal catalysis is also significant in the functionalization of dihydroquinolines. For instance, iridium-catalyzed asymmetric hydrogenation of quinolines can produce chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov This highlights the power of catalysis in controlling stereochemical outcomes. Furthermore, magnesium bromide has been shown to be an effective catalyst for the multicomponent synthesis of 1,2-dihydroquinolines. researchgate.netresearchgate.net
Interactive Data Table: Catalysts Used in Transformations of Quinolines and Dihydroquinolines
| Reaction Type | Catalyst | Role of Catalyst | Reference |
| Biginelli Reaction | Brønsted or Lewis Acids (e.g., HCl) | Promotes formation of iminium intermediate | wikipedia.orgjsynthchem.com |
| Pyrazolo[3,4-b]quinoline Synthesis | Triethylamine | Base catalyst for condensation/cyclization | ijartet.com |
| 1H-Pyrazolo[3,4-b]quinoline Synthesis | Lewis Acids (e.g., InCl₃) | Enhances reaction yield | nih.gov |
| Multicomponent Reaction | L-proline | Improves reaction time and yield | nih.gov |
| Asymmetric Hydrogenation | Chiral Iridium Complex | Controls enantioselectivity | nih.gov |
| Multicomponent Synthesis of 1,2-Dihydroquinolines | Magnesium Bromide | Catalyzes the MCR | researchgate.netresearchgate.net |
Based on a comprehensive review of available scientific literature, there is limited specific information focusing solely on the research applications of "this compound" as a primary building block and therapeutic scaffold corresponding to the detailed outline provided. The majority of published research centers on the closely related aromatic compound, 2-chloroquinoline, or the broader class of dihydroquinoline and quinoline derivatives synthesized from other precursors.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "this compound" without extrapolating findings from other compounds, which would be inaccurate.
The available research on related quinoline structures does, however, highlight a broad range of applications:
Synthetic Chemistry : 2-chloroquinoline (the aromatic counterpart) is a versatile precursor for creating complex fused heterocyclic systems and diverse quinoline scaffolds. rsc.org Its reactive chlorine atom is readily displaced by various nucleophiles, enabling the construction of molecules like thieno-, pyrano-, and furo-quinolines. rsc.org Similarly, various synthetic methods exist for creating dihydroquinoline and tetrahydroquinoline derivatives, which are important structural motifs in medicinal chemistry. researchgate.netorganic-chemistry.orgfrontiersin.org
Medicinal Chemistry : The broader quinoline and dihydroquinoline classes of compounds have been extensively investigated for their biological activities.
Antimicrobial Potential : Numerous derivatives of 2-chloroquinoline and other quinoline scaffolds have been synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. researchgate.netnih.gov
Antimalarial Activity : The quinoline core is famously a key component of antimalarial drugs like chloroquine. Research continues into novel quinoline and 4-aminoquinoline (B48711) derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.govplos.org
Antioxidant Properties : Certain synthetic and natural quinoline derivatives have been studied for their potential to act as antioxidants, which are compounds that can mitigate cellular damage from oxidative stress. researchgate.netresearchgate.net
While these findings underscore the importance of the quinoline and dihydroquinoline frameworks in chemical and medicinal research, specific data originating directly from "this compound" for each of the requested subtopics is not sufficiently available in the reviewed literature to construct the detailed article as specified.
Research Applications of 2 Chloro 1,4 Dihydroquinoline and Its Derivatives
Medicinal Chemistry Research and Biological Targets
Enzyme and Receptor Modulation Studies
Derivatives of 2-chloro-1,4-dihydroquinoline have been the subject of extensive research to understand their interactions with various biological targets, including enzymes and receptors. These investigations have revealed their potential to modulate key biological pathways, making them valuable tools in biochemical and pharmacological studies.
Inhibition of Specific Enzymes (e.g., Acetoacetyl-CoA Thiolase, SARS-CoV Main Protease, Kinases)
The 2-chloroquinoline (B121035) scaffold has proven to be a versatile starting point for the design of potent enzyme inhibitors.
SARS-CoV Main Protease (Mpro) The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development nih.govnih.gov. The active site of Mpro contains a catalytic dyad of cysteine (Cys145) and histidine (His41) nih.govnih.gov. The labile 2-chloroquinoline moiety can act as a warhead, where the chlorine atom is susceptible to nucleophilic attack by the cysteine residue in the enzyme's active site, leading to covalent inhibition nih.gov.
Researchers have designed and synthesized 2-chloroquinoline-based molecules that also incorporate an imine group as a second potential warhead nih.gov. A study detailed a series of these compounds (C3, C4, and C5) that inhibited Mpro with inhibition constant (Ki) values under 2 μM by forming a covalent bond with Cys145 nih.gov. Further modification of this series led to compound C11, an azetidinone derivative, which demonstrated improved potency, inhibiting Mpro in the nanomolar range (820 nM) with negligible cytotoxicity nih.gov.
Table 1: Inhibition of SARS-CoV-2 Mpro by 2-Chloroquinoline Derivatives
| Compound | Modification | Mpro Inhibition | Mechanism |
|---|---|---|---|
| C3, C4, C5 | Imine-containing | Ki < 2 μM | Covalent binding to Cys145 |
| C11 | Azetidinone derivative | 820 nM | Covalent binding |
Kinases Kinases are crucial regulators of cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery nih.govnih.gov. Novel 2-chloro-4-anilino-quinazolines, which share a related heterocyclic core, have been designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases in cancer therapy nih.gov. Combined inhibition of these kinases may offer synergistic antitumor activity nih.gov. Docking studies have shown that the anilino-quinazoline scaffold fits into the kinase binding sites, and specific substitutions can enhance potency nih.gov. For instance, a hydrogen bond donor at the para position of the aniline (B41778) moiety was found to be important for interacting with conserved glutamate (B1630785) and aspartate residues in the binding sites of both EGFR and VEGFR-2 nih.gov.
Receptor Binding and Modulation (e.g., Cannabinoid Receptors)
The modulation of receptors is another significant area of research for quinoline-related structures.
Cannabinoid Receptors (CB1) The cannabinoid receptor type 1 (CB1) is a G protein-coupled receptor (GPCR) that is highly expressed in the brain and is a critical component of the endocannabinoid system biorxiv.orgresearchgate.net. It is a therapeutic target for a variety of conditions, including pain and anxiety biorxiv.orgresearchgate.net. The binding affinity of ligands to the hCB1 receptor can be significantly influenced by their chemical structure.
A study on chloroindole analogues of a synthetic cannabinoid (MDMB-CHMICA) investigated how the position of a chlorine atom on the indole (B1671886) core affects hCB1 binding affinity mdpi.com. While not dihydroquinolines, these chloro-indoles provide insight into the role of the chloro-substituent. The results from competitive radioligand binding assays showed that chlorination at position 2 of the indole core resulted in the highest binding affinity, while substitutions at positions 4 and 5 reduced affinity compared to the parent compound mdpi.com. This suggests that the position of the chlorine atom is critical for receptor interaction, likely due to electronic effects at the receptor binding site mdpi.com. Allosteric modulators, which bind to a site distinct from the primary ligand binding site, have also been developed for CB1, including compounds like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) nih.gov. These modulators offer a way to temper cannabinoid receptor signaling rather than simply activating or blocking it nih.gov.
Table 2: hCB1 Receptor Binding Affinity of Chloroindole Analogues
| Substitution Position | Relative hCB1 Binding Affinity |
|---|---|
| 2-chloro | Highest |
| 6-chloro | Retained |
| 7-chloro | Retained |
| 4-chloro | Reduced |
| 5-chloro | Lowest |
Investigation of Antiproliferative and Anticancer Mechanisms
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit cancer cell growth and survival.
Modulation of Cell Cycle and Apoptosis Pathways
A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death (apoptosis).
Cell Cycle Arrest Several studies have shown that quinoline (B57606) and dihydroquinoline derivatives can induce cell cycle arrest. A series of 2-aminodihydroquinoline analogs were synthesized and tested against the MDA-MB-231 metastatic breast cancer cell line nih.gov. Two compounds, designated 5f and 5h, were found to arrest cells at the G2/M checkpoint, a critical phase for cell division nih.gov. Similarly, a study on 7-chloro-(4-thioalkylquinoline) derivatives found that exposure of CCRF-CEM leukemia cells to these compounds resulted in a significant accumulation of cells in the G2/M phase mdpi.com. This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation.
Induction of Apoptosis In addition to halting the cell cycle, these compounds can trigger apoptosis. The same 2-aminodihydroquinoline analogs that caused G2/M arrest also induced apoptosis, particularly when cell growth was restricted nih.gov. The pro-apoptotic effects of (2-chloroethylthio)-1,4-naphthoquinone derivatives were demonstrated in prostate cancer cells through the cleavage of caspase-3 and PARP, key executioners of the apoptotic cascade mdpi.com. Furthermore, treatment with the bis-fluoroquinolone derivative HMNE3 was shown to up-regulate the expression of Caspase-3, -8, and -9, initiating the caspase cascade that leads to apoptosis in pancreatic cancer cells nih.gov.
Disruption of Cell Migration and Angiogenesis
The ability of cancer to metastasize—spreading from the primary tumor to other parts of the body—relies on cell migration and the formation of new blood vessels, a process known as angiogenesis.
Cell Migration Inhibiting cancer cell migration is a crucial goal for preventing metastasis. The CXCL12–CXCR4 signaling axis is known to be involved in lymphoma progression and migration nih.gov. Research has shown that certain antibody fusion proteins can suppress the induction of CXCL12 and CXCR4 expression, thereby inhibiting the migration of mantle cell lymphoma (MCL) cells nih.gov. Synthetic flavonoids have also been shown to inhibit cervical cancer cell migration and invasion by targeting the MAPK14 pathway nih.gov.
Angiogenesis Angiogenesis is essential for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients scienceopen.commedscape.com. The VEGF/VEGFR2 signaling pathway is a primary driver of this process scienceopen.com. A novel quinoline derivative, WXFL-152, was found to significantly inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF, with an IC50 value of 71.0 ± 5.0 nmol/L scienceopen.com. This demonstrates the potential of quinoline derivatives to disrupt the formation of new blood vessels that feed tumors, effectively starving them of their supply lines scienceopen.com.
Inhibition of Specific Kinases and Topoisomerases
Targeting specific enzymes that are vital for cancer cell function is a highly effective anticancer strategy.
Kinase Inhibition As mentioned previously, kinases like EGFR and VEGFR-2 are validated targets in cancer therapy nih.gov. In the context of antiproliferative mechanisms, derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of mutant EGFR (EGFRT790M) and BRAF (BRAFV600E) pathways mdpi.com. One derivative, 3e, showed an IC50 value of 68 nM against EGFR, which was 1.2-fold more potent than the reference drug erlotinib (B232) mdpi.com. This highlights the potential of chloro-substituted heterocyclic compounds to act as powerful kinase inhibitors.
Topoisomerase Inhibition DNA topoisomerases are nuclear enzymes that manage the topology of DNA, which is critical for replication and transcription mdpi.com. Inhibiting these enzymes can lead to DNA damage and cell death, making them excellent targets for chemotherapy mdpi.comresearchgate.net. A novel bis-fluoroquinolone chalcone-like derivative, HMNE3, was reported to be a dual inhibitor of topoisomerase II (TopII) and tyrosine kinases nih.govnih.gov. HMNE3 effectively inhibited the ability of TopII to relax supercoiled DNA, which is a direct factor in causing cellular apoptosis nih.gov. Additionally, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and IIα mdpi.com. One compound, 2E, was highly active, inhibiting 88.3% of topoisomerase IIα activity, a level comparable to the established drug etoposide (B1684455) mdpi.com.
Table 3: Topoisomerase Inhibition by Quinoline Derivatives
| Compound Series | Target Enzyme | Key Finding |
|---|---|---|
| HMNE3 (bis-fluoroquinolone) | Topoisomerase II | Dual inhibitor of TopII and tyrosine kinases |
| Pyrazolo[4,3-f]quinolines (e.g., 2E) | Topoisomerase IIα | Inhibited 88.3% of enzyme activity, similar to etoposide |
Immunomodulatory Research
The immune system's intricate network of cells and signaling molecules is a primary target for therapeutic intervention in a host of diseases, from autoimmune disorders to cancer. Quinoline derivatives have emerged as a significant class of compounds with the potential to modulate immune responses, primarily by influencing the production of key signaling molecules known as cytokines.
Research into 2-substituted 3-arylquinoline derivatives has demonstrated their capacity to exert anti-inflammatory effects by inhibiting inflammatory responses in macrophages. nih.govepa.govnih.gov Macrophages, when activated by stimuli like lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines. Certain quinoline derivatives have been shown to significantly decrease the secretion of pivotal cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov For instance, compounds like 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline were identified as potent inhibitors of nitric oxide (NO) production in LPS-activated macrophages, a key marker of inflammation. nih.govepa.gov Their mechanism of action involves the suppression of iNOS expression and the attenuation of NF-κB activity, a crucial transcription factor that governs the expression of many pro-inflammatory genes. nih.gov
Further studies on more complex quinoline structures, such as N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride , have shown significant anti-inflammatory properties in vivo. In experimental models of methotrexate-induced inflammation, this compound led to a marked decrease in the levels of inflammatory mediators including Interleukin 1-beta (IL-1β) and NF-κB in both lung and liver tissues. nih.gov
Conversely, other quinoline derivatives, such as those based on the imidazo[4,5-f]quinoline structure, have been identified as potent immunostimulants. nih.gov These compounds have been shown to mediate their in vivo activity through an immunostimulatory mechanism, highlighting the diverse immunomodulatory potential of the quinoline scaffold. nih.gov
| Compound Name | Biological Target/Model | Observed Effect |
|---|---|---|
| 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | LPS-activated J774A.1 macrophages | Inhibition of Nitric Oxide (NO) production, significant decrease in TNF-α and IL-6 secretion. nih.gov |
| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | LPS-activated J774A.1 macrophages | Inhibition of Nitric Oxide (NO) production, significant decrease in TNF-α and IL-6 secretion. nih.govepa.gov |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in rats | Significant decrease in Interleukin 1-beta (IL-1β) and Nuclear Factor kappa-B (NF-κB) levels in lung and liver tissues. nih.gov |
Antiviral Investigations
The quinoline nucleus is a cornerstone in the development of antiviral agents, with derivatives showing efficacy against a wide range of viruses. Research has focused on synthesizing and evaluating novel quinoline compounds for their ability to inhibit viral replication and activity.
In the fight against Dengue Virus (DENV), a mosquito-borne flavivirus, several quinoline derivatives have shown promise. Two novel derivatives, 5,7-dichloro-2-isopropylquinolin-8-ol (Compound 1) and a related compound, 2-isobutylquinolin-8-ol derivative (Compound 2), demonstrated dose-dependent inhibition of Dengue Virus Serotype 2 (DENV2) in vitro. nih.govmdpi.com These compounds were found to impair the accumulation of the viral envelope glycoprotein, suggesting a mechanism that involves the early stages of the viral infection cycle. nih.govmdpi.com Compound 2, in particular, exhibited a high selectivity index, indicating potent antiviral activity with lower cytotoxicity. mdpi.com
The emergence of Zika Virus (ZIKV), another flavivirus, prompted investigations into the antiviral potential of existing and novel compounds. Mefloquine, a well-known antimalarial drug featuring a quinoline core, was found to have anti-ZIKV activity. This led to the synthesis and evaluation of new 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives to enhance this potency. nih.govsscdt.org Several of these new analogs demonstrated significantly improved antiviral activity compared to mefloquine, with some compounds showing a five-fold increase in potency. sscdt.org These findings underscore the potential of the 2,8-bis(trifluoromethyl)quinoline scaffold for developing novel anti-ZIKV therapeutics. nih.govsscdt.org
| Compound Name | Virus | Activity Metric | Value | Selectivity Index (SI) |
|---|---|---|---|---|
| 5,7-dichloro-2-isopropylquinolin-8-ol | Dengue Virus Serotype 2 (DENV2) | IC₅₀ | 3.03 µM | 5.30 |
| Compound 2 (a 2-isobutylquinolin-8-ol derivative) | Dengue Virus Serotype 2 (DENV2) | IC₅₀ | 0.49 µM | 39.5 |
| Quinoline Derivative 3a (a 2,8-bis(trifluoromethyl)quinoline) | Zika Virus (ZIKV) | EC₅₀ | 0.8 µM | >12.5 |
| Quinoline Derivative 4 (a 2,8-bis(trifluoromethyl)quinoline) | Zika Virus (ZIKV) | EC₅₀ | 0.8 µM | >12.5 |
| Mefloquine (Reference) | Zika Virus (ZIKV) | EC₅₀ | 4.1 µM | >2.4 |
Electron Donor Properties in Charge Transfer Complexes
The ability of molecules to act as electron donors is a fundamental property that governs their interactions and reactivity. In the context of molecular chemistry, this is often studied through the formation of charge-transfer (CT) complexes. A CT complex is formed between an electron donor and an electron acceptor, where a fraction of an electronic charge is transferred from the donor to the acceptor. This interaction often results in the appearance of a new, characteristic absorption band in the UV-visible spectrum.
Quinoline and its derivatives, due to the presence of the nitrogen lone pair and the π-electron system of the aromatic rings, can function as electron donors. They can form CT complexes with various π-electron acceptors, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a commonly studied and powerful acceptor. cerist.dzdntb.gov.ua
The interaction between the quinoline-containing donor and the acceptor like DDQ is typically a result of π → π* or n–π* charge migration from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. cerist.dz The stability and nature of these complexes can be characterized using spectrophotometric methods. The stoichiometry of these complexes is often found to be 1:1, as determined by methods like Job's plot of continuous variation. cerist.dzmdpi.com
Key parameters used to describe these CT complexes include the formation constant (KCT), which indicates the stability of the complex, and the molar extinction coefficient (εCT), which relates to the intensity of the charge-transfer absorption band. cerist.dznih.gov For example, the CT complex formed between the quinoline alkaloid Quinine and DDQ has been studied, and its stability constant determined, confirming a strong interaction. mdpi.comresearchgate.net The stability of such complexes is influenced by the nature of the donor, the acceptor, and the polarity of the solvent used. nih.gov
| Electron Donor | Electron Acceptor | Solvent | Stoichiometry (Donor:Acceptor) | Formation Constant (KCT) (L mol-1) | Molar Extinction Coefficient (εCT) (L mol-1 cm-1) |
|---|---|---|---|---|---|
| Quinine | DDQ | Not Specified | 1:1 | Not Specified | Not Specified |
| 4-Dimethylaminopyridine | DDQ | Acetonitrile | 1:1 | 1.5 x 104 | 0.29 x 104 |
| Imipramine | DDQ | Acetonitrile | 1:1 | 105.1 | 2300 |
| Linagliptin | DDQ | Acetonitrile | 1:1 | 1.47 x 1012 | Not Specified |
Future research on this compound is poised to expand its applications and fundamental understanding through innovative and interdisciplinary approaches. Emerging areas of investigation focus on sustainable synthesis, computational design, novel reactivity, and the development of sophisticated biological tools. These future directions promise to unlock the full potential of this versatile heterocyclic scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
